3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine
Description
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine is a compound that features a cyclopentane ring substituted with a methyl group and an amine group linked to a morpholine moiety. This compound is part of a broader class of morpholine derivatives, which are known for their diverse pharmacological activities .
Properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)13-4-5-14-6-8-15-9-7-14/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDVCGIMRQIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 2-(morpholin-4-yl)ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the cyclopentane ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antitumor agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase (MAO) enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters like serotonin and dopamine, leading to its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-morpholin-4-ylpropan-1-amine
- N-Methylmorpholine
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
Uniqueness
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring and the presence of the morpholine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
